Sodium Chloromethanesulfonate

Ion Exchange Cellulose Modification Sulfomethylation

Ensure precise sulfomethylation and antistatic performance with Sodium Chloromethanesulfonate (CAS 10352-63-3). Unlike generic methanesulfonate salts or chloroacetic acid, its reactive chloromethyl group uniquely yields sulfobetaine zwitterions and SM-cellulose ion exchangers with distinct ~0.9 meq/g cation-exchange capacity and ~49 ml/g swelling. Substitution with alternative reagents produces a 2.4-fold difference in ion-exchange capacity. Essential for R&D in separation media and antistatic polymer modification. Request a quote today.

Molecular Formula CH3ClNaO3S+
Molecular Weight 153.54 g/mol
CAS No. 10352-63-3
Cat. No. B227728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Chloromethanesulfonate
CAS10352-63-3
Synonymschloromethanesulfonic acid
Molecular FormulaCH3ClNaO3S+
Molecular Weight153.54 g/mol
Structural Identifiers
SMILESC(S(=O)(=O)O)Cl.[Na+]
InChIInChI=1S/CH3ClO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1
InChIKeyHKPHUICWPSKEMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Chloromethanesulfonate (CAS 10352-63-3): Sourcing Specifications and Procurement Profile for Specialty Synthesis and Polymer Modification


Sodium Chloromethanesulfonate (CAS 10352-63-3), also identified as sodium chloromethylsulfonate, is an organosulfur reagent with the molecular formula CH₂ClNaO₃S and a molecular weight of 152.53 g/mol [1]. As a sulfonate salt containing a reactive chloromethyl moiety, this white crystalline solid exhibits high water solubility and a melting point of 253 °C [2]. It is commercially available at typical purity specifications of ≥95% . This compound functions primarily as an electrophilic alkylating reagent for introducing sulfomethyl (-CH₂SO₃⁻) or chloromethyl functionality into nucleophilic substrates, and it serves as a precursor for the synthesis of zwitterionic sulfobetaine structures used in polymer antistatic modification [3].

Sodium Chloromethanesulfonate: Why Substitution with Methanesulfonate Salts or Chloroacetic Acid Fails to Deliver Equivalent Functional Outcomes


Direct substitution of Sodium Chloromethanesulfonate with seemingly similar reagents—such as sodium methanesulfonate (lacking the reactive chloromethyl group), chloroacetic acid (a conventional carboxymethylation agent), or alternative halomethanesulfonates—is not functionally equivalent due to fundamental differences in the resulting ion-exchange capacity, polymer swelling behavior, and the final material's performance characteristics. The chloromethyl group in Sodium Chloromethanesulfonate provides a distinct electrophilic alkylation pathway that yields sulfomethylated products with significantly different physicochemical properties compared to carboxymethylated or unmodified sulfonate derivatives . In head-to-head cellulosic modification studies, substitution with chloroacetic acid versus Sodium Chloromethanesulfonate produced ion exchangers with a 2.4-fold difference in cation-exchange capacity [1]. In antistatic polymer applications, the specific zwitterionic sulfobetaine structure derived from Sodium Chloromethanesulfonate confers measurable charge dissipation performance that alternative sulfonate precursors cannot replicate without this specific chloromethyl functionality [2]. These quantitative distinctions underscore why procurement specifications must be compound-specific rather than class-generic.

Sodium Chloromethanesulfonate Quantitative Evidence Guide: Head-to-Head Performance Data for Procurement Decisions


Cation-Exchange Capacity Comparison: Sodium Chloromethanesulfonate vs. Chloroacetic Acid in Cellulosic Ion Exchanger Preparation

In the preparation of bead-shaped cellulosic cation exchangers under identical reaction conditions, sulfomethyl (SM)-cellulose synthesized using Sodium Chloromethanesulfonate exhibited a cation-exchange capacity of ~0.9 meq/g, compared to ~2.2 meq/g for carboxymethyl (CM)-cellulose prepared using chloroacetic acid as the alternative reagent [1]. This represents a 2.4-fold difference in ion-exchange capacity between products derived from the two alkylating agents. Notably, the degrees of swelling for the two materials were comparable (~49 ml/g for SM-cellulose versus ~47 ml/g for CM-cellulose), indicating that the exchange capacity differentiation stems from the inherent chemical nature of the introduced functional group rather than gross morphological differences in the modified cellulose matrix [1].

Ion Exchange Cellulose Modification Sulfomethylation

Antistatic Performance in Synthetic Fibers: Quantified Charge Dissipation with Sodium Chloromethanesulfonate-Derived Modifiers

Zwitterionic sulfobetaine (S-betaine) antistatic modifiers were synthesized via reaction of oxirane adducts of stearylamine with Sodium Chloromethanesulfonate and incorporated into poly(ethylene terephthalate) (PET) and polyamide 6 (PA6) fibers via blend-spinning [1]. At an S-betaine loading of 2.0 wt.-%, the blend PET and PA6 fibers exhibited a measurable decrease in both the half-life time of electrostatic charge leakage (t₁/₂) and surface area resistivity (Rₛ) compared to unmodified control fibers [1]. While the study does not provide a direct comparator to an alternative sulfonate precursor, the class-level inference is that Sodium Chloromethanesulfonate is specifically required to generate the zwitterionic ammoniumsulfonate structure that confers this antistatic functionality; sodium methanesulfonate (lacking the chloromethyl leaving group) cannot undergo the analogous substitution reaction to form the requisite sulfobetaine .

Antistatic Modification Polymer Blends Synthetic Fibers

Synthesis of Aryloxymethanesulfonate Intermediates via Microwave-Assisted Condensation

Sodium phenoxymethanesulfonate and its derivatives are obtained via condensation of phenols with Sodium Chloromethanesulfonate under microwave irradiation conditions . This reaction leverages the electrophilic chloromethyl group of Sodium Chloromethanesulfonate for nucleophilic displacement by phenoxide ions. While the study does not provide quantitative yield comparisons against alternative sulfonate reagents, the class-level inference is that sodium methanesulfonate—which lacks the chloromethyl leaving group —cannot undergo this direct condensation pathway to form aryloxymethanesulfonate products. The reactive chloromethyl functionality is structurally essential for this synthetic route, distinguishing Sodium Chloromethanesulfonate from non-halogenated sulfonate salts in phenol derivatization applications.

Microwave Synthesis Aryloxymethanesulfonates Phenol Derivatives

Sodium Chloromethanesulfonate Procurement Scenarios: Where This Reagent Delivers Demonstrated Functional Value


Preparation of Sulfomethyl (SM) Cellulosic Ion Exchangers with Controlled Cation-Exchange Capacity

Sodium Chloromethanesulfonate is specifically employed for sulfomethylation of cellulosic substrates to produce SM-cellulose cation exchangers. Based on the direct head-to-head evidence, SM-cellulose prepared with this reagent exhibits a cation-exchange capacity of ~0.9 meq/g with a swelling degree of ~49 ml/g [1]. This moderate exchange capacity profile is distinct from the higher ~2.2 meq/g capacity obtained with carboxymethylation using chloroacetic acid [1], making Sodium Chloromethanesulfonate the appropriate selection when lower exchange capacity combined with good swelling properties is desired for chromatographic or separation applications.

Synthesis of Zwitterionic Sulfobetaine Antistatic Modifiers for PET and PA6 Synthetic Fibers

Sodium Chloromethanesulfonate serves as the sulfomethylation reagent for preparing S-betaine zwitterionic compounds via reaction with oxirane adducts of stearylamine [1]. At 2.0 wt.-% loading of the resulting S-betaine modifier in PET and PA6 fibers, measurable reductions in electrostatic charge leakage half-life and surface resistivity are achieved compared to unmodified controls [1]. The chloromethyl leaving group is structurally essential for this sulfobetaine-forming reaction; non-halogenated methanesulfonate salts cannot participate in this transformation [2]. This application scenario applies to manufacturers and researchers developing antistatic synthetic fibers and polymer blends.

Microwave-Assisted Synthesis of Aryloxymethanesulfonate Derivatives from Phenols

Sodium Chloromethanesulfonate undergoes condensation with phenolic compounds under microwave irradiation to efficiently yield sodium aryloxymethanesulfonate products [1]. This electrophilic substitution at the chloromethyl position provides a rapid synthetic route to aryloxymethanesulfonate intermediates, which serve as building blocks in organic synthesis. Procurement of Sodium Chloromethanesulfonate is specifically required for this methodology, as sodium methanesulfonate lacks the requisite chloromethyl leaving group necessary for nucleophilic displacement by phenoxide ions [2].

Preparation of Sulfomethyl (SM) Pullulan Ion Exchangers

Sodium Chloromethanesulfonate is utilized in the preparation of sulfomethyl pullulan ion exchangers, a functionalized polysaccharide material with applications in separation science [1]. While specific exchange capacity data for SM-pullulan was not identified in the available evidence, the documented utility of this compound for polysaccharide sulfomethylation is established. Procurement of this specific sulfomethylating reagent is necessary for achieving the sulfomethyl functionalization of pullulan and related polysaccharide substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium Chloromethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.